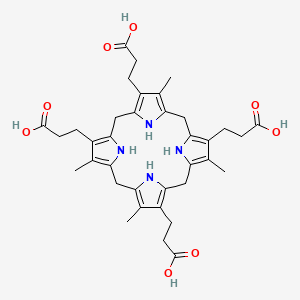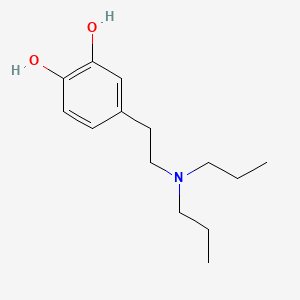
Denudatin B
Übersicht
Beschreibung
Denudatin B is a polycyclic diterpene compound with the molecular formula C21H24O5. It is known for its significant cytotoxicity against HL-60 cells and its ability to inhibit the activity of human polymorphonuclear leukocytes, which are crucial components of the immune system . This compound is widely used in research related to pharmaceuticals, cosmetics, and health products .
Wissenschaftliche Forschungsanwendungen
Denudatin B hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Pharmazeutika: Es wird aufgrund seiner zytotoxischen Eigenschaften bei der Entwicklung von Medikamenten eingesetzt.
Kosmetika: This compound wird aufgrund seiner potenziellen Vorteile für die Haut in Kosmetikprodukten verwendet.
Gesundheitsprodukte: Es wird aufgrund seiner biologischen Aktivität in verschiedenen Gesundheitsprodukten verwendet.
Antibakterielle Forschung: This compound hat in Kombination mit anderen Verbindungen eine synergistische antibakterielle Aktivität gegen Methicillin-resistente Staphylococcus aureus (MRSA) gezeigt.
5. Wirkmechanismus
This compound übt seine Wirkung aus, indem es den Ca2+-Einstrom durch spannungsgesteuerte und rezeptorgesteuerte Ca2+-Kanäle hemmt . Dies führt zur Entspannung der Gefäßglatten Muskulatur und zeigt eine antithrombotische Wirkung . Die Verbindung zielt auf spezifische molekulare Pfade ab, die an der Kalziumsignalisierung beteiligt sind, die für verschiedene zelluläre Prozesse von entscheidender Bedeutung ist .
Wirkmechanismus
Target of Action
Denudatin B, a natural lignan found in the herbs of Kadsura coccinea , primarily targets the calcium channels . It inhibits the influx of calcium ions (Ca2+) through voltage-gated and receptor-operated calcium channels . This action is crucial as calcium ions play a significant role in various cellular processes, including muscle contraction and neurotransmission.
Mode of Action
this compound interacts with its targets by inhibiting the influx of calcium ions through voltage-gated and receptor-operated calcium channels . This inhibition leads to the relaxation of vascular smooth muscle . At high concentrations, this compound also exhibits nonspecific antiplatelet action by inhibiting phosphoinositides breakdown induced by collagen and thrombin .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the calcium signaling pathway. By inhibiting the influx of calcium ions, this compound disrupts the normal functioning of this pathway, leading to the relaxation of vascular smooth muscle . Additionally, at high concentrations, this compound inhibits the breakdown of phosphoinositides, a process crucial for platelet aggregation .
Pharmacokinetics
Its solubility in various solvents such as chloroform, dichloromethane, ethyl acetate, dmso, and acetone suggests that it may have good bioavailability .
Result of Action
The primary molecular effect of this compound’s action is the inhibition of calcium ion influx, leading to the relaxation of vascular smooth muscle . This can result in vasodilation, potentially lowering blood pressure. At high concentrations, this compound also inhibits platelet aggregation, which could prevent blood clot formation .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Denudatin B plays a significant role in various biochemical reactions. It has been shown to interact with several enzymes and proteins. For instance, this compound inhibits the Ca2+ influx through voltage-gated and receptor-operated Ca2+ channels, which is crucial for its role in relaxing vascular smooth muscle . Additionally, it has nonspecific antiplatelet action, which further underscores its biochemical significance .
Cellular Effects
This compound exhibits notable effects on various cell types and cellular processes. It has been observed to inhibit nitric oxide (NO) production in lipopolysaccharide plus interferon-γ activated-murine macrophage cell lines . This inhibition is partly due to the decreased expression of the inducible nitric oxide synthase (iNOS) gene . Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its anti-inflammatory and antibacterial properties .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits Ca2+ channels, thereby preventing Ca2+ influx . This inhibition leads to the relaxation of vascular smooth muscle and a reduction in platelet aggregation . Additionally, this compound’s ability to suppress thrombin-induced intracellular calcium concentration rise further elucidates its molecular mechanism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation . Long-term studies have shown that this compound maintains its biological activity, including its anti-inflammatory and antibacterial effects, over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits beneficial pharmacological activities without significant adverse effects . At higher doses, this compound may cause toxic or adverse effects, including potential hepatotoxicity . It is crucial to determine the optimal dosage to maximize its therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism . The compound’s metabolic pathways also involve its conversion into various metabolites, which may contribute to its overall pharmacological activity . Understanding these pathways is essential for optimizing its therapeutic use and predicting potential drug interactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This interaction affects its localization and accumulation within different tissues, influencing its overall pharmacological effects .
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. It is directed to specific cellular compartments, such as the endoplasmic reticulum and mitochondria, through targeting signals and post-translational modifications . This localization is essential for its interaction with cellular components and its subsequent biological effects.
Vorbereitungsmethoden
Denudatin B wird typischerweise aus Pflanzen der Gattung Magnolia extrahiert und isoliert . Die Herstellungsverfahren umfassen:
Lösungsmittelextraktion: Hierbei werden Lösungsmittel verwendet, um die Verbindung aus Pflanzenmaterial zu extrahieren.
Isolierung und Reinigung: Techniken wie Chromatographie werden eingesetzt, um this compound zu isolieren und zu reinigen.
Kristallisation: Dieses Verfahren wird verwendet, um this compound in seiner reinen kristallinen Form zu erhalten.
Analyse Chemischer Reaktionen
Denudatin B unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Häufige Reagenzien sind Oxidationsmittel wie Kaliumpermanganat.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Reduktionsmittel wie Lithiumaluminiumhydrid werden häufig verwendet.
Substitution: Hierbei wird eine funktionelle Gruppe durch eine andere ersetzt.
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden.
Vergleich Mit ähnlichen Verbindungen
Denudatin B ist aufgrund seiner spezifischen Struktur und biologischen Aktivität einzigartig. Ähnliche Verbindungen umfassen:
Denudatin A: Eine weitere Verbindung, die aus Magnolia denudata isoliert wurde und ähnliche biologische Aktivitäten aufweist.
Machilin G: Ein Neolignan mit hemmender Wirkung auf die Produktion von Stickstoffmonoxid.
Fargesone A: Eine weitere Verbindung aus Magnolia denudata mit ähnlichen Eigenschaften.
Diese Verbindungen weisen strukturelle Ähnlichkeiten und biologische Aktivitäten auf, unterscheiden sich aber in ihren spezifischen Wirkungen und Anwendungen.
Eigenschaften
IUPAC Name |
(2S,3R,3aR)-2-(3,4-dimethoxyphenyl)-3a-methoxy-3-methyl-5-prop-2-enyl-2,3-dihydro-1-benzofuran-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O5/c1-6-7-15-12-21(25-5)13(2)20(26-19(21)11-16(15)22)14-8-9-17(23-3)18(10-14)24-4/h6,8-13,20H,1,7H2,2-5H3/t13-,20+,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDYACOATPFOZIO-HBUDHLSFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC2=CC(=O)C(=CC12OC)CC=C)C3=CC(=C(C=C3)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](OC2=CC(=O)C(=C[C@@]12OC)CC=C)C3=CC(=C(C=C3)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601317078 | |
| Record name | (+)-Denudatin B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601317078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87402-88-8 | |
| Record name | (+)-Denudatin B | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87402-88-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (+)-Denudatin B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601317078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary biological activity of Denudatin B?
A1: this compound acts as a platelet-activating factor (PAF) antagonist. [, , , ] This means it can block the binding of PAF to its receptor, thereby inhibiting PAF-mediated biological processes, particularly platelet aggregation. [, , ]
Q2: Which plant species is this compound primarily isolated from?
A2: this compound is found in several plant species, notably Piper kadsura, a traditional Chinese medicine. [, , ] It has also been isolated from Piper hancei, Piper wallichii, and Magnolia fargesii. [, , , ]
Q3: What is the impact of the structural differences between this compound and Kadsurenone on their activity?
A4: The structural differences between the two compounds, though subtle, contribute to their varying PAF antagonistic activities. [] Structure-activity relationship studies indicate that specific structural features in Kadsurenone are crucial for its high potency, and modifications like those observed in this compound can significantly impact its activity. []
Q4: Beyond its PAF antagonistic activity, has this compound demonstrated any other biological effects?
A5: Studies have shown that this compound can induce vasorelaxation in rat thoracic aorta. [] Additionally, it has displayed synergistic antibacterial activity with Norfloxacin against methicillin-resistant Staphylococcus aureus (MRSA) by inhibiting efflux pumps that contribute to antibiotic resistance. [, , ]
Q5: How does this compound interact with efflux pumps in bacteria?
A6: Research suggests that this compound can inhibit the efflux of ethidium bromide (EtBr) from MRSA strain SA1199B, which overexpresses the NorA efflux pump. [, ] This suggests this compound might interfere with the efflux pump mechanism, leading to increased intracellular accumulation of antibiotics and potentially enhancing their effectiveness. [, ]
Q6: What are the potential applications of this compound in addressing antibiotic resistance?
A7: The ability of this compound to synergize with existing antibiotics like Norfloxacin against MRSA holds promise for combating antibiotic resistance. [, , ] By inhibiting efflux pumps, this compound could potentially restore the effectiveness of certain antibiotics against resistant strains, offering a potential therapeutic strategy. [, , ]
Q7: Are there any studies investigating the use of this compound in treating specific diseases?
A9: While this compound has shown promising in vitro activities, currently, there are limited studies exploring its therapeutic potential in specific diseases. [, ] Network pharmacology studies suggest potential applications in treating diabetic nephropathy, but further research is necessary to validate these findings. [, ]
Q8: What are the implications of identifying this compound in traditional medicines like Piper kadsura?
A10: The isolation of this compound from Piper kadsura, a traditional medicine used for inflammation and rheumatic conditions, provides further insight into the plant's pharmacological properties. [] This finding highlights the potential of exploring traditional medicines for novel bioactive compounds with therapeutic applications. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



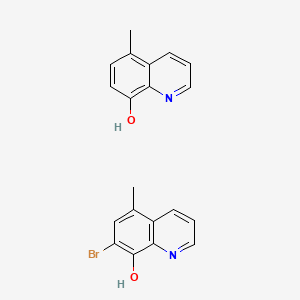
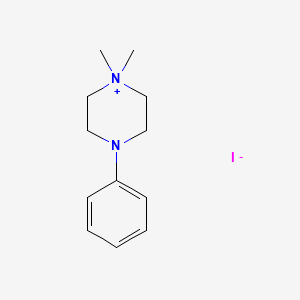
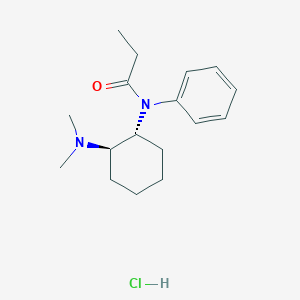





![(5R,8S,10R,13S,14S,16R,17S)-17-[2-[2-(2,6-dipyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]acetyl]-10,13,16-trimethyl-4,5,6,7,8,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1195045.png)
![4-[(15R)-15-hydroxy-15-[(2R,5R)-5-[(1R)-1-hydroxytridecyl]oxolan-2-yl]pentadecyl]-2-methyl-2H-furan-5-one](/img/structure/B1195046.png)
